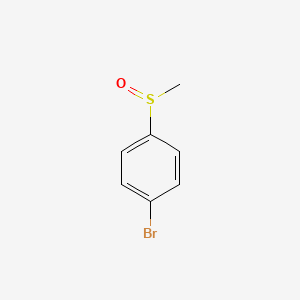

1-Bromo-4-(methylsulfinyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOPDYTWAYBUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918463 | |

| Record name | 1-Bromo-4-(methanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-71-4 | |

| Record name | 4-Bromophenyl methyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(methylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-(methanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-(methylsulphinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4-(methylsulfinyl)benzene (CAS: 934-71-4): Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 1-Bromo-4-(methylsulfinyl)benzene. It delves into its fundamental properties, synthesis protocols, spectroscopic signature, and critical applications, providing a holistic view of its utility in modern organic synthesis.

Introduction and Strategic Importance

This compound, also known as 4-Bromophenyl methyl sulfoxide, is a bifunctional organic compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its structure, featuring a brominated aromatic ring and a methylsulfinyl group, makes it a versatile building block for constructing more complex molecular architectures.[1][3] The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, while the chiral sulfoxide moiety can be exploited in asymmetric synthesis or modified to access different oxidation states (sulfide or sulfone).[1][4]

This unique combination of functionalities positions it as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and various fine chemicals.[1] This document provides an in-depth exploration of its synthesis, characterization, and strategic application.

Physicochemical and Spectroscopic Profile

The compound's identity is defined by its unique physical and spectroscopic properties, which are essential for its characterization and quality control.

Core Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 934-71-4 | [2][5][6] |

| Molecular Formula | C₇H₇BrOS | [2][6][7] |

| Molecular Weight | 219.10 g/mol | [2][7] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-Bromophenyl methyl sulfoxide, Methyl 4-bromophenyl sulfoxide | [2][8] |

| Physical Form | Solid | |

| Purity | Typically available at ≥95% | [6] |

Spectroscopic Signature

Accurate structural confirmation relies on a combination of spectroscopic techniques. While experimental data can vary slightly based on instrumentation and conditions, the expected spectral characteristics are as follows.

| Technique | Expected Characteristics |

| ¹H NMR | Two doublets in the aromatic region (~7.2-7.8 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. A singlet in the aliphatic region (~2.7 ppm) for the methyl (CH₃) protons. |

| ¹³C NMR | Six distinct signals are expected: four for the aromatic carbons (including the C-Br and C-S carbons) and one for the methyl carbon. |

| Mass Spec. (MS) | A characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine, with two peaks of nearly equal intensity at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[9] |

| Infrared (IR) | A strong absorption band around 1040-1090 cm⁻¹ corresponding to the S=O sulfoxide stretch. Aromatic C-H stretching above 3000 cm⁻¹ and C-Br stretching in the fingerprint region. |

Synthesis and Experimental Protocol

The most common and efficient synthesis of this compound involves the selective oxidation of its sulfide precursor, 1-bromo-4-(methylthio)benzene. Asymmetric synthesis methods are particularly valuable for producing enantiomerically enriched sulfoxides, which are highly sought-after in pharmaceutical development.[10]

Caption: General workflow for the synthesis of this compound.

Field-Proven Protocol: Asymmetric Sulfoxidation

The following protocol is adapted from established literature for the synthesis of enantioenriched (S)-(-)-4-Bromophenyl methyl sulfoxide, demonstrating a robust and reliable method.[10] This approach is favored for its high enantioselectivity, which is critical for applications in chiral synthesis.

Objective: To synthesize (S)-(-)-1-Bromo-4-(methylsulfinyl)benzene from 1-bromo-4-(methylthio)benzene via catalytic asymmetric oxidation.

Materials:

-

1-bromo-4-(methylthio)benzene (p-Bromophenyl methyl sulfide)

-

Vanadyl acetylacetonate (VO(acac)₂) - Catalyst

-

Chiral Schiff base ligand (e.g., (S)-(-)-2-(N-3,5-Diiodosalicylidene)amino-3,3-dimethyl-1-butanol)

-

Hydrogen peroxide (H₂O₂), ~35% aqueous solution

-

Dichloromethane (DCM) - Solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, dissolve the chiral ligand (1.2 mol%) and vanadyl acetylacetonate (1.0 mol%) in dichloromethane (DCM). Stir the solution at room temperature for 30 minutes. The formation of the active catalyst complex is often indicated by a color change.

-

Substrate Addition: Add 1-bromo-4-(methylthio)benzene (1.0 equivalent) to the flask. The use of an inert atmosphere is crucial to prevent unwanted side reactions and catalyst degradation.

-

Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Add hydrogen peroxide (1.1 equivalents) dropwise via a syringe pump over 1-2 hours. Causality Note: The slow, controlled addition of the oxidant at a reduced temperature is critical to prevent over-oxidation to the corresponding sulfone and to maximize enantioselectivity.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from hot ethanol.[10] Trustworthiness Note: Recrystallization is a self-validating purification method; the formation of well-defined crystals is a strong indicator of purity, which should be confirmed by melting point analysis and spectroscopy.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, MS, and chiral HPLC to determine the enantiomeric excess (ee).

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.

Caption: Synthetic utility of this compound.

-

Cross-Coupling Reactions: The aryl bromide functionality is a workhorse in medicinal chemistry, readily participating in palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, vinyl, or amino substituents, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[1]

-

Sulfoxide as a Modifiable Group: The methylsulfinyl group can be oxidized to the corresponding sulfone or reduced to the sulfide. This allows for fine-tuning of the electronic and steric properties of the final molecule, which can be critical for optimizing drug potency and pharmacokinetic profiles.

-

Chiral Synthesis: Enantiomerically pure sulfoxides are valuable chiral auxiliaries, capable of directing stereoselective transformations at other parts of the molecule.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

| GHS Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

(Data sourced from Sigma-Aldrich)

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[11]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[11] If skin contact occurs, wash off immediately with plenty of water.[12]

Conclusion

This compound (CAS 934-71-4) is a high-value, versatile chemical intermediate. Its utility is rooted in the dual reactivity of the aryl bromide and methylsulfinyl functional groups. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in pharmaceutical, agrochemical, and materials science research.

References

- Vertex AI Search. (n.d.). Applications of this compound in Various Industries.

- Santa Cruz Biotechnology. (n.d.). 1-Bromo-4-(methylsulphinyl)benzene | CAS 934-71-4.

- BuyersGuideChem. (n.d.). This compound suppliers and producers.

- PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene.

- ChemBK. (2024, April 9). 1-bromo-4-(methylsulphonyl)benzene - Risk and Safety.

- J&K Scientific. (n.d.). (R)-1-Bromo-4-(methylsulfinyl)benzene, 98% | 28227-62-5.

- Echemi. (2022, October 15). 1-Bromo-4-(methylsulfonyl)benzene.

- AChemBlock. (n.d.). 1-bromo-4-methylsulfinylbenzene 95% | CAS: 934-71-4.

- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using.

- Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.

- PubChem. (n.d.). 1-Bromo-4-(methylsulphinyl)benzene | C7H7BrOS | CID 3013958.

- Sigma-Aldrich. (n.d.). This compound | 934-71-4.

- Benchchem. (n.d.). 1-Bromo-4-(phenylsulfanylmethyl)benzene | 75954-35-7.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Benchchem. (n.d.). 1-Bromo-4-(butylsulfinylmethyl)benzene | 1280786-57-3.

- Biosynth. (n.d.). 1-Bromo-4-(S-Methylsulfonimidoyl)Benzene | 145026-07-9 | VFA02607.

- Benchchem. (n.d.). Spectroscopic Analysis of 1-Bromo-4-(sec-butyl)benzene: A Technical Guide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 6. 1-bromo-4-methylsulfinylbenzene 95% | CAS: 934-71-4 | AChemBlock [achemblock.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 1-Bromo-4-(methylsulphinyl)benzene | C7H7BrOS | CID 3013958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chembk.com [chembk.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-4-(methylsulfinyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(methylsulfinyl)benzene is a versatile organosulfur compound that serves as a critical intermediate and building block in various synthetic applications. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where its distinct chemical functionalities—a bromo group ripe for cross-coupling reactions and a modifiable methylsulfinyl moiety—are leveraged to construct complex molecular architectures.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational dataset and procedural insights for laboratory professionals. The subsequent sections detail the compound's physicochemical characteristics, spectroscopic data, and validated experimental protocols for property determination, ensuring a blend of theoretical knowledge and practical application.

Chemical Identity and Structure

A precise understanding of a compound's identity is the cornerstone of any scientific investigation. This compound is defined by the following identifiers:

-

Chemical Name: this compound

-

Synonyms: 4-Bromophenyl methyl sulfoxide, Methyl 4-bromophenyl sulfoxide

-

CAS Number: 934-71-4

-

Molecular Formula: C₇H₇BrOS[2]

-

InChI Key: MPOPDYTWAYBUOD-UHFFFAOYSA-N[2]

The molecular structure, featuring a parasubstituted benzene ring, is fundamental to its physical properties and reactivity.

Physicochemical Properties

The physical state, thermal characteristics, and solubility of this compound dictate its handling, storage, and application in synthetic protocols. These core properties are summarized below.

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 78-80 °C | |

| Boiling Point | 319.4 ± 25.0 °C (Predicted) | |

| Density | 1.68 g/cm³ (Predicted) | |

| Water Solubility | Low | |

| Solubility | Soluble in common organic solvents | Inferred from structure |

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring, typically in the range of 7.5-7.8 ppm. The methyl protons, being adjacent to the sulfoxide group, will appear as a singlet further downfield than a typical methyl group, likely around 2.7-3.0 ppm.

-

¹³C NMR: The carbon NMR will show four signals for the aromatic carbons due to symmetry and one for the methyl carbon. The carbon attached to the bromine (C-Br) will be shielded, while the carbon attached to the sulfinyl group (C-S) will be deshielded. The methyl carbon signal is expected in the aliphatic region.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, appearing at m/z 218 and 220.[4]

Experimental Protocols for Physical Property Determination

To ensure the reliability of experimental data, standardized protocols are essential. The following sections provide detailed, field-proven methodologies for determining key physical properties.

Protocol for Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.[5]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry.[6] Finely powder a small amount of this compound.

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample to collect a small amount.[6] Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.[6] The packed sample height should be 2-3 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[5][6]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/min) to find a rough range.[5]

-

Accurate Determination: Cool the apparatus to at least 15-20 °C below the approximate melting point.[5][6] Begin heating at a slow, controlled rate of 1-2 °C per minute.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.

Workflow for Melting Point Determination

Protocol for Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity of organic compounds. For aromatic sulfoxides, a reversed-phase method is typically effective.

Methodology:

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[7]

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to an appropriate wavelength (e.g., 254 nm) where the analyte absorbs.

-

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Prepare a dilution for injection (e.g., 10 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the same solvent to a similar concentration as the standard.

-

System Suitability: Inject the standard solution multiple times (e.g., n=5) to ensure system precision. The relative standard deviation (RSD) of the peak area should be less than 2%.

-

Analysis: Inject the sample solution.

-

Data Processing: Integrate the peaks in the chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Workflow for HPLC Purity Analysis

Protocol for ¹H NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra with good resolution and minimal artifacts.[8]

Methodology:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for a standard ¹H NMR spectrum.[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.[8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[8]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Analysis: Insert the sample into the NMR spectrometer for data acquisition.

Safety and Handling

This compound should be handled with standard laboratory precautions. It may be harmful if swallowed and can cause skin and eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood.[5] Store the compound in a tightly closed container in a cool, dry place.[5]

Conclusion

This guide has detailed the essential physical and spectroscopic properties of this compound, a compound of significant interest in synthetic chemistry. The provided data tables and validated experimental protocols offer a robust framework for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is fundamental for advancing research and development efforts that utilize this versatile chemical intermediate.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of Calgary. (n.d.). Melting point determination.

- University of Missouri-St. Louis. (n.d.). How to Prepare Samples for NMR.

- University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.

- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL.

- University of California, Riverside. (n.d.). NMR Sample Preparation.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- SlideShare. (2021, September 19). experiment (1) determination of melting points.

- PubChem. (n.d.). This compound.

- PubChemLite. (n.d.). 1-bromo-4-(methylsulphinyl)benzene (C7H7BrOS).

- Beratan, D., et al. (2010). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 76(15), 5228–5231.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 1-Bromo-4-(methylsulphinyl)benzene | C7H7BrOS | CID 3013958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

1-Bromo-4-(methylsulfinyl)benzene molecular weight and formula

An In-depth Technical Guide to 1-Bromo-4-(methylsulfinyl)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral organosulfur compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. The document elucidates the molecule's core physicochemical properties, details a validated protocol for its asymmetric synthesis, explores its versatile applications as a synthetic intermediate, and outlines essential safety and handling protocols. The strategic importance of its constituent functional groups—the reactive bromine atom and the stereogenic sulfoxide—is discussed within the context of modern synthetic chemistry, particularly in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs).

Introduction and Core Molecular Attributes

This compound (CAS No: 28227-62-5 for the (R)-enantiomer) is an aromatic sulfoxide that has emerged as a valuable building block in organic synthesis.[1] Its utility is anchored in a unique bifunctional structure: a brominated phenyl ring and a chiral methylsulfinyl group.

-

The Bromine Atom: This halogen serves as a highly effective "synthetic handle." It readily participates in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the modular assembly of complex drug candidates.[1]

-

The Methylsulfinyl Group: This functional group introduces a stable stereocenter, as the sulfur atom is chiral. The ability to synthesize specific enantiomers ((R) or (S)) of this compound allows for its use in stereospecific synthesis, a critical requirement in modern pharmacology where enantiomers of a drug often exhibit vastly different biological activities.[2] Furthermore, the sulfoxide moiety can influence the physicochemical properties of a final molecule, such as polarity and hydrogen bonding capacity, and can be further oxidized to the corresponding sulfone if desired.

This guide will delve into the practical aspects of utilizing this reagent, providing the technical depth required for its successful application in a research and development setting.

Physicochemical and Structural Data

A precise understanding of a compound's properties is a prerequisite for its effective use. The key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrOS | [2] |

| Molecular Weight | 219.10 g/mol | [2] |

| IUPAC Name | This compound | |

| CAS Number | 28227-62-5 ((R)-enantiomer) | [2] |

| Appearance | Solid | [3] |

| Melting Point | 104-105 °C ((S)-enantiomer) | [4] |

| SMILES | CS(=O)C1=CC=C(C=C1)Br | [2] |

| InChI Key | MPOPDYTWAYBUOD-SNVBAGLBSA-N ((R)-enantiomer) | [2] |

Synthesis: A Protocol for Enantioselective Oxidation

The most common and reliable method for preparing enantioenriched this compound is the asymmetric oxidation of its prochiral sulfide precursor, 1-bromo-4-(methylthio)benzene. The choice of a chiral catalyst is paramount to achieving high enantioselectivity. The following protocol is based on a well-established and peer-reviewed procedure, demonstrating a self-validating system through its reproducibility and high enantiomeric excess.[5]

Causality in Experimental Design

The objective is to transfer a single oxygen atom to the sulfur atom of the starting sulfide in a stereocontrolled manner.

-

Starting Material: 1-bromo-4-(methylthio)benzene is selected for its direct structural correspondence to the target molecule.

-

Oxidant: Hydrogen peroxide is often used as the terminal oxidant because it is inexpensive and its byproduct is water, aligning with principles of green chemistry.

-

Catalyst System: A chiral transition metal complex, such as one based on vanadium, is employed. The chiral ligand associated with the metal creates a chiral environment around the active site. When the sulfide substrate coordinates to the metal center, the ligand sterically directs the approach of the oxidant to one of the two lone pairs on the sulfur atom, resulting in the preferential formation of one enantiomer of the sulfoxide.

Experimental Protocol: Asymmetric Sulfoxidation

This procedure is adapted from a validated method published in Organic Syntheses.[5]

-

Catalyst Preparation: In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, dissolve the chosen chiral ligand and a vanadium source (e.g., Vanadyl acetylacetonate) in a suitable solvent like toluene.

-

Substrate Addition: Add 1-bromo-4-(methylthio)benzene (1.0 equivalent) to the catalyst solution.

-

Initiation of Oxidation: Begin stirring the mixture at a controlled temperature (e.g., room temperature). Add the hydrogen peroxide solution (approx. 1.1 equivalents) dropwise via a syringe pump over several hours. The slow addition is critical to prevent over-oxidation to the sulfone and to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfide is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to decompose any remaining peroxide. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol to yield the pure, enantioenriched this compound.[5]

Synthesis Workflow Diagram

Caption: Role in API synthesis via Suzuki cross-coupling.

Other Industrial Uses

Beyond pharmaceuticals, this compound serves as an intermediate in other sectors:

-

Agrochemicals: It is used in the synthetic pathways for creating new pesticides and herbicides, where the final molecular structure is tailored for specific biological activity and crop safety. [1]* Materials Science: The compound can be incorporated into specialty polymers or electronic materials where sulfur-containing aromatic units are required to achieve desired properties. [1]

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data from structurally related compounds necessitate a cautious approach. The sulfone analog, 1-bromo-4-(methylsulfonyl)benzene, is classified as an irritant that is harmful if swallowed and irritating to the eyes, respiratory system, and skin. [6][7]

Mandatory Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. [6]Wash hands thoroughly after handling. [8]Do not eat, drink, or smoke in the laboratory area. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention. [8]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. [6]* Ingestion: If swallowed, rinse mouth and call a poison control center or doctor for treatment advice. [8]* Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Conclusion

This compound stands out as a high-value synthetic intermediate. Its utility is defined by the strategic combination of a readily functionalized bromine atom and a stereogenic sulfoxide center. This structure provides chemists in pharmaceutical and agrochemical R&D with a powerful tool for the efficient and stereocontrolled synthesis of complex target molecules. A thorough understanding of its properties, synthetic methods, and safety protocols, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

- J&K Scientific. (R)-1-Bromo-4-(methylsulfinyl)benzene, 98%. [Link]

- LookChem. Applications of this compound in Various Industries. [Link]

- ChemBK. 1-bromo-4-(methylsulfonyl)benzene. [Link]

- PrepChem.com. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]

- Organic Syntheses. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. [Link]

- Organic Syntheses. ASYMMETRIC SYNTHESIS OF SULFOXIDES USING N-SALICYLIDENE-tert-LEUCINOL-VANADIUM(V)

- PubChem. 1-Bromo-4-(sulfinylamino)benzene. [Link]

- Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). [Link]

- ChemBK. 1-bromo-4-(methylsulphonyl)benzene. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 1-Bromo-4-[(methylsulfanyl)methyl]benzene | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

1H NMR and 13C NMR spectra of 1-Bromo-4-(methylsulfinyl)benzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-4-(methylsulfinyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 934-71-4). As a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and functional materials, a thorough understanding of its spectral characteristics is crucial for identity confirmation, purity assessment, and reaction monitoring. This document synthesizes theoretical principles with spectral data from analogous compounds to offer a detailed interpretation of chemical shifts, coupling constants, and peak assignments. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data, intended for researchers, chemists, and quality control professionals in the drug development and chemical industries.

Introduction and Molecular Structure

This compound is a disubstituted aromatic compound featuring a bromine atom and a methylsulfinyl group in a para-arrangement. The sulfoxide moiety is a versatile functional group that can act as a chiral auxiliary or be further transformed, while the bromo-group provides a reactive site for cross-coupling reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules.[1] It provides detailed information about the chemical environment of each nucleus (proton and carbon), allowing for a complete mapping of the molecular framework.

The chemical structure and numbering scheme used throughout this guide are presented below. The molecule possesses a C₂ axis of symmetry passing through the C1-C4 bond, which simplifies the NMR spectra by rendering the C2 and C6 carbons/protons chemically equivalent, as are the C3 and C5 carbons/protons.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aliphatic region showing the methyl protons and the aromatic region displaying the signals from the benzene ring.

Aliphatic Region: Methyl Protons (H7)

The three protons of the methyl group (–S(O)CH₃) are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they appear as a sharp singlet in the spectrum. The sulfoxide group is electron-withdrawing, which deshields the methyl protons, causing them to resonate downfield compared to a simple alkane. Based on data for (Methylsulfinyl)benzene, the chemical shift for these protons is expected around δ 2.7 ppm .[2]

Aromatic Region: Phenyl Protons (H2, H3, H5, H6)

The para-substitution pattern gives rise to a characteristic AA'BB' spin system. However, in many cases, this system simplifies and appears as two distinct doublets, each integrating to 2H.

-

Protons H3/H5: These protons are ortho to the strongly electron-withdrawing methylsulfinyl group. The S(+)–O(-) character of the sulfoxide bond significantly deshields these adjacent protons, shifting their signal furthest downfield.[3][4]

-

Protons H2/H6: These protons are ortho to the bromine atom. While bromine is also electron-withdrawing, its deshielding effect is less pronounced than that of the methylsulfinyl group.

Therefore, the spectrum will show two signals in the aromatic region. The downfield doublet corresponds to H3/H5, and the upfield doublet corresponds to H2/H6. The splitting pattern arises from ortho-coupling (³JHH) between adjacent protons (H2 with H3, and H5 with H6), which typically have a coupling constant of 8-9 Hz.

Summary of ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.65 | Doublet (d) | ~ 8.5 | 2H | H3, H5 |

| ~ 7.55 | Doublet (d) | ~ 8.5 | 2H | H2, H6 |

| ~ 2.70 | Singlet (s) | - | 3H | H7 (-CH₃) |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is simplified by the molecule's symmetry, showing a total of five distinct signals: one for the methyl carbon and four for the six aromatic carbons.

-

C7 (Methyl Carbon): This aliphatic carbon is attached to the sulfur atom and is expected to appear in the upfield region of the spectrum. For the analogous (Methylsulfinyl)benzene, this signal appears at δ 43.9 ppm.[2] A similar value is expected here.

-

C4 (Ipso-Carbon to Sulfinyl): This carbon is directly attached to the electron-withdrawing sulfinyl group and is significantly deshielded. In (Methylsulfinyl)benzene, this carbon resonates at δ 145.6 ppm.[2] The para-bromo substituent will have a minimal effect on this shift.

-

C3/C5 (Ortho to Sulfinyl): These carbons are ortho to the sulfinyl group and meta to the bromine. The sulfoxide group typically causes a shielding effect on the ortho carbons. For (Methylsulfinyl)benzene, the ortho carbons are at δ 123.5 ppm.[2]

-

C2/C6 (Ortho to Bromo): These carbons are ortho to the bromine and meta to the sulfinyl group. They are expected to be deshielded relative to unsubstituted benzene.

-

C1 (Ipso-Carbon to Bromo): The signal for the carbon atom directly bonded to bromine is often broader and appears at a relatively shielded position compared to other substituted carbons due to the heavy atom effect. For similar bromo-aromatic compounds, this signal is found around δ 120-122 ppm.[5]

Summary of ¹³C NMR Data

The table below presents the anticipated ¹³C NMR chemical shifts for this compound.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 146 | C4 (C-S) |

| ~ 132 | C2, C6 |

| ~ 125 | C3, C5 |

| ~ 122 | C1 (C-Br) |

| ~ 44 | C7 (-CH₃) |

Experimental Protocol for NMR Data Acquisition

This section provides a standardized methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

I. Sample Preparation

-

Compound Weighing: Accurately weigh 10-20 mg of solid this compound.[6]

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good dissolving power and relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue.[7]

-

Internal Standard: Add an internal reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides the reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[8]

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

II. NMR Instrument Parameters (400 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (-2 to 14 ppm).

-

Number of Scans (NS): 16 to 32 scans are typically sufficient.

-

Relaxation Delay (D1): 5 seconds to allow for full relaxation of protons.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: ~240 ppm (-20 to 220 ppm).[5]

-

Number of Scans (NS): 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

III. Data Processing

-

Fourier Transform: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Correction: Perform manual or automatic phase correction and baseline correction to ensure accurate peak integration and presentation.[5]

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[5][8]

-

Analysis: Integrate the signals in the ¹H spectrum and perform peak picking for both spectra to determine the precise chemical shifts.

Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is straightforward. The spectra are defined by the key structural features: a para-substituted aromatic ring and a methylsulfinyl group. The ¹H spectrum displays a characteristic AA'BB' pattern in the aromatic region and a singlet for the methyl group. The ¹³C spectrum shows five distinct signals, consistent with the molecule's symmetry. By following the detailed experimental protocol provided, researchers can reliably obtain high-resolution spectra for this compound, enabling confident structural verification and purity assessment in a research or drug development setting.

References

- Abraham, R. J., & Reid, M. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(8), 774-783.

- Wang, L., et al. (2017). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. New Journal of Chemistry, 41(20), 12285-12289. Supporting Information.

- J&K Scientific. (R)-1-Bromo-4-(methylsulfinyl)benzene, 98%. Product Information.

- Bolm, C., et al. (2005). Asymmetric Sulfoxidation with Vanadium Catalysts and H₂O₂. Organic Syntheses, 82, 157.

- ResearchGate. ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones....

- Zhang, X., & Yu, L. (2020). Electronic Supporting Information for Aerobic oxidation of sulfides to sulfoxides and sulfones... Green Chemistry, 22(15), 4967-4972.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Dreyer, D. R., & Jia, H.-P. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. rsc.org [rsc.org]

- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Electrophilic Bromination of Methyl Phenyl Sulfoxide

This guide provides a comprehensive exploration of the mechanism governing the electrophilic bromination of methyl phenyl sulfoxide. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this reaction. We will dissect the electronic interplay of the methylsulfinyl group, rationalize the observed regioselectivity, and provide actionable experimental protocols.

Introduction: The Sulfoxide in Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The outcome of such reactions is profoundly influenced by the electronic nature of substituents already present on the ring. These substituents can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing.

The methylsulfinyl group (-S(O)CH₃) presents a fascinating case study in this context. It is a composite functional group where the sulfur atom is bonded to a methyl group, a phenyl group, and an oxygen atom. This arrangement creates a nuanced electronic profile that dictates the regiochemical course of electrophilic attack.

The Dichotomous Nature of the Methylsulfinyl Group: A Deactivating Ortho, Para-Director

The methylsulfinyl group is characterized by two opposing electronic effects:

-

Inductive Effect (-I): The oxygen atom, being highly electronegative, withdraws electron density from the sulfur atom. This inductive pull is relayed to the aromatic ring, reducing its electron density and thus its nucleophilicity. This makes the ring less reactive towards electrophiles compared to benzene, classifying the methylsulfinyl group as a deactivating group .[1][2]

-

Resonance Effect (+M): The sulfur atom possesses a lone pair of electrons that can be delocalized into the π-system of the aromatic ring. This resonance donation of electron density preferentially increases the electron density at the ortho and para positions.

The interplay of these effects determines the directing nature of the substituent. For the methylsulfinyl group, the resonance effect, although countered by the inductive effect, is significant enough to stabilize the intermediates of ortho and para attack more than the intermediate of meta attack. Consequently, the methylsulfinyl group is an ortho, para-director .[3][4] This behavior is analogous to that of halogens in electrophilic aromatic substitution.[2][3]

Table 1: Comparison of Directing Effects of Sulfur-Containing Functional Groups

| Functional Group | Name | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -SCH₃ | Methylthio | Weakly -I | +M | Activating | Ortho, Para |

| -S(O)CH₃ | Methylsulfinyl | Strongly -I | +M | Deactivating | Ortho, Para |

| -SO₂CH₃ | Methylsulfonyl | Strongly -I | -M | Strongly Deactivating | Meta |

The Mechanism of Electrophilic Bromination

The electrophilic bromination of methyl phenyl sulfoxide typically proceeds via the generation of a potent electrophile, followed by the attack of the aromatic ring, and subsequent re-aromatization. A common method involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Generation of the Electrophile

The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species.

Caption: Formation of the electrophilic bromine species.

Attack of the Aromatic Ring and Formation of the Sigma Complex

The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is key to understanding the regioselectivity of the reaction.

Caption: Sigma complex for ortho-bromination.

Caption: Sigma complex for para-bromination.

Caption: Sigma complex for meta-bromination.

As illustrated in the diagrams, for both ortho and para attack, a resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the sulfur atom. This allows for direct resonance stabilization by the lone pair of electrons on the sulfur, significantly lowering the energy of these intermediates. In contrast, for meta attack, the positive charge is never delocalized onto the carbon bearing the methylsulfinyl group, and thus, this additional resonance stabilization is not possible. Therefore, the activation energies for ortho and para substitution are lower than for meta substitution, leading to the observed regioselectivity.

Re-aromatization

The final step involves the removal of a proton from the sp³-hybridized carbon of the sigma complex by a weak base (e.g., FeBr₄⁻), which restores the aromaticity of the ring.

Caption: Re-aromatization to form the brominated product.

Regioselectivity: The Para Product Predominance

While the methylsulfinyl group directs to both the ortho and para positions, the para isomer is generally the major product. This is primarily due to steric hindrance .[5] The methylsulfinyl group is sterically demanding, and this bulkiness impedes the approach of the electrophile to the adjacent ortho positions. The para position, being remote from the substituent, is sterically more accessible.

The Role of the Lewis Acid: A Deeper Look

The Lewis acid catalyst plays a dual role in this reaction. As previously mentioned, its primary function is to activate the bromine. However, it can also coordinate with the oxygen atom of the sulfoxide group.[6] This interaction further polarizes the S-O bond, increasing the positive character on the sulfur atom and enhancing the inductive electron-withdrawing effect of the group. This heightened deactivation necessitates the use of a catalyst and may require more forcing reaction conditions compared to the bromination of more activated aromatic rings.

Experimental Protocol: Synthesis of p-Bromophenyl Methyl Sulfoxide

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and reproducible experimental methods.[7] This procedure describes the synthesis of the enantiomerically pure (S)-(-)-p-bromophenyl methyl sulfoxide via asymmetric oxidation of the corresponding sulfide. For the purpose of this guide, we will focus on the non-stereoselective bromination of methyl phenyl sulfoxide, which would be followed by a similar oxidation step if the brominated sulfoxide is desired. A direct bromination of methyl phenyl sulfoxide would likely yield the para-isomer as the major product.

Materials and Reagents:

-

Methyl phenyl sulfoxide

-

Molecular Bromine (Br₂)

-

Iron(III) Bromide (FeBr₃) or Iron powder

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Aqueous sodium bisulfite solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Appropriate glassware for reflux and workup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve methyl phenyl sulfoxide (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide or a small amount of iron powder.

-

Bromine Addition: Slowly add a solution of molecular bromine (1.0-1.1 eq) in the same solvent to the reaction mixture via the dropping funnel at room temperature with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the excess bromine by washing the reaction mixture with an aqueous sodium bisulfite solution.

-

Wash with an aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired p-bromophenyl methyl sulfoxide.

Caption: Experimental workflow for the bromination of methyl phenyl sulfoxide.

Conclusion

The electrophilic bromination of methyl phenyl sulfoxide is a classic example of how the interplay of inductive and resonance effects governs the reactivity and regioselectivity of electrophilic aromatic substitution. The methylsulfinyl group, while deactivating the aromatic ring towards electrophilic attack, directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the corresponding sigma complexes. Steric hindrance typically leads to the preferential formation of the para-substituted product. A thorough understanding of these mechanistic principles is crucial for predicting the outcomes of similar reactions and for the rational design of synthetic routes in medicinal and materials chemistry.

References

- Drago, C.; Walker, E.-J.; Caggiano, L.; Jackson, R. F. W. Org. Synth.2005, 82, 121. [Link]

- Bordwell, F. G.; Andersen, H. M. J. Am. Chem. Soc.1953, 75 (20), 4959–4962. [Link]

- Li, W.; et al. J. Org. Chem.2021, 86 (2), 1635–1644. [Link]

- Wikipedia contributors. Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. [Link]

- Procter, D. J.; et al. Angew. Chem. Int. Ed.2015, 54 (12), 3658-3662. [Link]

- KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

- Chemistry LibreTexts. 18.6: Substituent Effects on the EAS Reaction. [Link]

- Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]

- Master Organic Chemistry.

- Dalal Institute.

- Chemistry Steps. Ortho, Meta, Para. [Link]

- Chemistry LibreTexts. 16.

- Master Organic Chemistry.

- Aakash Institute.

- University of Calgary.

- Master Organic Chemistry.

- UCLA Chemistry.

- Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

Sources

- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 2. Research Portal [scholarworks.brandeis.edu]

- 3. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. 4-Bromophenyl methyl sulfone synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Solubility of 1-Bromo-4-(methylsulfinyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-4-(methylsulfinyl)benzene, a key intermediate in various synthetic applications. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework grounded in the principles of physical organic chemistry. We will dissect the molecule's structural attributes to forecast its behavior in a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise and accurate determination of its solubility, empowering researchers and drug development professionals to generate reliable data tailored to their specific process conditions. This document is structured to serve as both a predictive tool and a practical laboratory manual, ensuring scientific integrity and enabling reproducible results.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a brominated aromatic ring and a methylsulfinyl group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The sulfoxide moiety, in particular, is a common feature in pharmacologically active compounds and can act as a chiral auxiliary. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification (e.g., crystallization), and formulation. This guide aims to provide a deep understanding of its solubility profile, thereby facilitating process optimization and ensuring predictable outcomes in its application.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[1] Let's analyze the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrOS | [2] |

| Molecular Weight | 219.10 g/mol | [2] |

| Melting Point | 78-80 °C | [3] |

| Topological Polar Surface Area | 36.3 Ų | [2] |

The presence of the sulfoxide group (S=O) introduces a significant dipole moment, making this region of the molecule polar and capable of acting as a hydrogen bond acceptor.[4] Conversely, the bromophenyl group is largely non-polar and hydrophobic. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.

Predicted Solubility Profile in Common Organic Solvents

Based on its structure, we can predict the solubility of this compound across a spectrum of organic solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile): High solubility is anticipated. The sulfoxide group of the solute can interact favorably with the polar aprotic nature of these solvents. DMSO, being a powerful solvent for a wide array of organic compounds, is expected to be an excellent solvent for this compound.[5][6] The related compound, 1-bromo-4-(methylsulfonyl)benzene, is known to be soluble in acetone.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These solvents can engage in hydrogen bonding with the sulfoxide oxygen. A procedure for the purification of a related sulfoxide involves dissolving the crude product in hot ethanol, suggesting that solubility is significant, especially at elevated temperatures.[8]

-

Moderately Polar Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is predicted. The moderate polarity of these solvents can effectively solvate both the polar sulfoxide and the non-polar bromophenyl portions of the molecule. 1-bromo-4-(methylsulfonyl)benzene is soluble in dichloromethane.[7]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Low to poor solubility is anticipated. The strong dipole-dipole interactions between the sulfoxide groups of the solute molecules will be difficult to overcome by the weak van der Waals forces offered by non-polar solvents.

This predictive analysis provides a strong foundation for solvent selection in various applications. However, for critical processes, experimental verification is essential.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and accurate solubility data, a standardized experimental procedure is crucial. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[9]

Principle of the Shake-Flask Method

A surplus of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to several screw-capped vials (in triplicate for each solvent). The excess should be sufficient to ensure a solid phase remains at equilibrium.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the clear filtrate with the same solvent.

-

Analyze these dilutions, along with a set of prepared calibration standards, using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Determine the concentration of this compound in the filtrate from the calibration curve.

-

The solubility is reported as the average concentration of the triplicate samples, typically in units of mg/mL or mol/L.

-

Safety Considerations

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed predictive and practical framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on its molecular structure with a robust experimental protocol, researchers, scientists, and drug development professionals can confidently handle and utilize this important chemical intermediate. The methodologies outlined herein are designed to ensure scientific rigor and generate reliable, reproducible data essential for process development and optimization.

References

- ChemBK. 1-bromo-4-(methylsulphonyl)benzene. [Link]

- Academia.edu.

- University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Wikipedia. Dimethyl sulfoxide. [Link]

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

- University of Calgary. Solubility of Organic Compounds. [Link]

- ChemBK. 1-bromo-4-(methylsulfonyl)benzene. [Link]

- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

- PrepChem.com. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]

- PubChem. This compound. [Link]

- National Technical Reports Library. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

- Britannica. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. [Link]

- Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]

- ResearchGate. Dimethyl Sulfoxide (DMSO)

- Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). [Link]

- Wikipedia. Sulfoxide. [Link]

- PubChem. 1-Bromo-4-(phenylsulfonyl)benzene. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. 1-Bromo-4-(methylsulphinyl)benzene | C7H7BrOS | CID 3013958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-BROMO-4-(METHYLSULPHINYL)BENZENE 97 | 934-71-4 [amp.chemicalbook.com]

- 4. Sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Bromo-4-(methylsulfinyl)benzene: Synthesis, Characterization, and Applications

Introduction

1-Bromo-4-(methylsulfinyl)benzene is a versatile organosulfur compound that serves as a pivotal intermediate in various fields of chemical synthesis. Its unique molecular architecture, featuring a brominated aromatic ring and a sulfoxide functional group, offers dual reactivity that is highly valued by researchers, scientists, and drug development professionals. The bromine atom provides a handle for facile carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions, while the methylsulfinyl group can be retained for its specific stereoelectronic properties or be further manipulated. This guide provides a comprehensive overview of the chemical identity, synthesis, spectroscopic characterization, reactivity, and key applications of this important building block.

Chemical Structure and Nomenclature

The fundamental identity of a molecule is rooted in its structure and internationally recognized name.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1] It is also commonly known by several synonyms, including:

-

4-Bromophenyl methyl sulfoxide

-

p-Bromophenyl methyl sulfoxide

-

Methyl 4-bromophenyl sulfoxide

-

4-Bromothioanisole oxide

Chemical Structure and Properties

The molecular structure consists of a benzene ring substituted with a bromine atom and a methylsulfinyl group at the para-positions (1 and 4 positions, respectively). The sulfoxide group introduces a chiral center at the sulfur atom, meaning this compound can exist as two enantiomers, (R)- and (S)-1-Bromo-4-(methylsulfinyl)benzene.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 934-71-4 | [2] |

| Molecular Formula | C₇H₇BrOS | [3] |

| Molecular Weight | 219.10 g/mol | [3] |

| Appearance | White crystalline solid or powder | [4] |

| Melting Point | 77-78 °C (for the (S)-enantiomer) |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; // Substituents Br [label="Br", fontcolor="#EA4335"]; S [label="S", fontcolor="#34A853"]; O [label="O", fontcolor="#EA4335"]; CH3 [label="H₃C", fontcolor="#4285F4"]; // Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br [pos="0,2.2!"]; S [pos="0,-2.2!"]; O [pos="-1.2,-2.7!"]; CH3 [pos="1.2,-2.7!"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Br; C4 -- S; S -- O [style=double]; S -- CH3; // Aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01, color="#5F6368"]; p1 [pos="-0.4,0!"]; p2 [pos="0.4,0!"]; p3 [pos="0,0.4!"]; p4 [pos="0,-0.4!"];

}digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="normal"];// Nodes start [label="4-Bromothioanisole\n(Precursor)"]; reagent [label="Oxidizing Agent\n(e.g., H₂O₂)", shape="ellipse", fillcolor="#FFFFFF"]; conditions [label="Catalyst/Solvent\n(e.g., Acetic Acid)", shape="ellipse", fillcolor="#FFFFFF"]; reaction [label="Selective\nOxidation", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound\n(Target Molecule)"]; purification [label="Purification\n(e.g., Crystallization)", shape="cds", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure Product"]; // Edges start -> reaction; reagent -> reaction; conditions -> reaction; reaction -> product; product -> purification; purification -> final_product;

}

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a procedure for the asymmetric oxidation of p-bromophenyl methyl sulfide, which yields the enantiomerically enriched (S)-sulfoxide. For the synthesis of the racemic mixture, the chiral ligand can be omitted.

Materials:

-

p-Bromophenyl methyl sulfide (4-bromothioanisole)

-

Vanadyl acetylacetonate [VO(acac)₂] (catalyst)

-

Chiral Schiff base ligand (for asymmetric synthesis)

-

Hydrogen peroxide (30% w/w in water)

-

Chloroform (solvent)

-

Ethanol (for purification)

Procedure:

-

A flame-dried, three-necked, round-bottomed flask is equipped with a magnetic stir bar and placed under a positive nitrogen atmosphere.

-

The chiral ligand and vanadyl acetylacetonate (as a pre-catalyst) are dissolved in chloroform.

-

p-Bromophenyl methyl sulfide is added to the reaction mixture.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of hydrogen peroxide is added dropwise to the stirred reaction mixture over a period of time, maintaining the temperature at 0 °C.

-

The reaction is vigorously stirred at 0 °C for approximately 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by crystallization from hot ethanol to yield the pure sulfoxide.

Causality Behind Experimental Choices:

-

Choice of Oxidant: Hydrogen peroxide is a mild and environmentally benign oxidant. Its use in combination with a catalyst allows for selective oxidation to the sulfoxide.

-

Catalyst: The vanadium-based catalyst, in conjunction with a chiral ligand, facilitates the asymmetric transfer of an oxygen atom to the sulfur, enabling the production of an enantiomerically enriched product. In the absence of the chiral ligand, the catalyst still promotes the oxidation to the racemic sulfoxide.

-

Temperature Control: The reaction is conducted at 0 °C to control the rate of oxidation and minimize the formation of the sulfone byproduct. Exothermic oxidation reactions can easily lead to over-oxidation if not properly cooled.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: NMR Spectroscopic Data for (S)-1-Bromo-4-(methylsulfinyl)benzene in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.64 | Doublet | 2H, Aromatic protons ortho to the sulfoxide group |

| 7.49 | Doublet | 2H, Aromatic protons ortho to the bromine atom | |

| 2.69 | Singlet | 3H, Methyl protons | |

| ¹³C NMR | 144.8 | Singlet | Aromatic carbon attached to the sulfoxide group |

| 132.5 | Singlet | Aromatic carbons ortho to the bromine atom | |

| 125.3 | Singlet | Aromatic carbons ortho to the sulfoxide group | |

| 125.0 | Singlet | Aromatic carbon attached to the bromine atom | |

| 43.9 | Singlet | Methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3020 | Medium-Weak | Aromatic C-H stretch |

| ~2980-2900 | Weak | Methyl C-H stretch |

| ~1580 & ~1470 | Medium | Aromatic C=C stretching |

| ~1050-1030 | Strong | S=O stretch (characteristic for sulfoxides) |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~600-500 | Medium | C-Br stretch |

The most diagnostic peak in the IR spectrum is the strong absorption for the S=O stretch, typically found in the 1050-1030 cm⁻¹ region. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, peaks will be observed at m/z 218 and 220. [6]* Loss of Oxygen: A common fragmentation pathway for sulfoxides is the loss of an oxygen atom, leading to a fragment ion corresponding to the parent sulfide (4-bromothioanisole) at m/z 203 and 205.

-

Loss of Methyl Group: Cleavage of the S-CH₃ bond would result in a fragment at m/z 203 and 205.

-

Loss of Sulfinyl Group: Fragmentation can lead to the loss of the entire methylsulfinyl group, resulting in a bromophenyl cation at m/z 155 and 157.

-

Phenyl Cation: Further fragmentation can lead to the formation of a phenyl cation at m/z 77. [7]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable synthon.

Reactions at the Bromine Atom

The bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions, allowing for the construction of more complex molecules. [2]

-

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or their esters enables the formation of a new C-C bond, replacing the bromine with an aryl, heteroaryl, or alkyl group. [8]* Heck Coupling: This reaction allows for the coupling of the aryl bromide with an alkene to form a substituted alkene.

-

Sonogashira Coupling: The palladium- and copper-catalyzed coupling with a terminal alkyne introduces an alkynyl substituent.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with an amine.